22-Oxodocosanoic acid
Description
22-Oxodocosanoic acid is a long-chain fatty acid derivative characterized by a ketone group (oxo) at the 22nd carbon position. Its molecular formula is C22H42O3, with a molecular weight of 354.58 g/mol. This compound is primarily utilized in synthetic chemistry for the preparation of aromatic hydroxyketones and bioactive molecules. For instance, it serves as a precursor in the synthesis of derivatives such as 22-(2-Hydroxy-3,4-dimethoxy-6-methylphenyl)-22-oxo-1-docosanoic acid, which has a molecular weight of 520.75 g/mol . Additionally, this compound is formed as a byproduct during the purification of acylguanidine-type histamine H2 receptor agonists via preparative HPLC, highlighting its role in pharmaceutical research .
Properties
Molecular Formula |
C22H42O3 |
|---|---|
Molecular Weight |
354.6 g/mol |
IUPAC Name |
22-oxodocosanoic acid |
InChI |
InChI=1S/C22H42O3/c23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22(24)25/h21H,1-20H2,(H,24,25) |
InChI Key |
PYBWSGBQPKXKOQ-UHFFFAOYSA-N |
SMILES |
C(CCCCCCCCCCC(=O)O)CCCCCCCCCC=O |
Canonical SMILES |
C(CCCCCCCCCCC(=O)O)CCCCCCCCCC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
22-(tert-Butoxy)-22-oxodocosanoic acid
- Molecular Formula : C26H50O4
- Molecular Weight : 426.67 g/mol
- CAS No.: 1642333-05-8
- Key Features: Contains a tert-butoxy group adjacent to the oxo group, enhancing steric hindrance and chemical stability. Used as a non-cleavable ADC (Antibody-Drug Conjugate) linker and PROTAC (Proteolysis-Targeting Chimera) linker due to its hydrophobic alkyl chain and resistance to enzymatic degradation . Applications: Improves drug-targeting efficiency in cancer therapies by ensuring payload stability during systemic circulation .
22-Hydroxydocosanoic Acid
- Molecular Formula : C22H44O3
- Molecular Weight : 356.58 g/mol
- CAS No.: 506-45-6
- Key Features: Substitutes the oxo group with a hydroxyl (-OH) group at the terminal carbon. Exhibits solid-state stability (stored at -20°C) and is used in lipid research for membrane studies . Contrast with 22-Oxodocosanoic Acid: The hydroxyl group increases polarity, reducing lipid solubility compared to the oxo derivative .
Docosanoic Acid (Behenic Acid)
- Molecular Formula : C22H44O2
- Molecular Weight : 340.58 g/mol
- CAS No.: 112-85-6
- Key Features: A saturated fatty acid without functional groups beyond the carboxylic acid. Applications: Used in cosmetics and industrial lubricants due to its high melting point (80°C) . Contrast with this compound: The absence of an oxo group limits its reactivity in synthetic pathways.
Unsaturated and Shorter-Chain Analogues
13,16-Docosadienoic Acid (cis-22:2n-6)
- Molecular Formula : C22H40O2
- CAS No.: 7370-49-2
- Key Features: Contains two cis double bonds at positions 13 and 14. Biological Role: A biomarker for metabolic disorders and a precursor in eicosanoid synthesis .
10-Oxododecanoic Acid
- Molecular Formula : C12H22O3
- Key Features: A medium-chain oxo acid with a ketone at the 10th carbon. Applications: Intermediate in fragrance synthesis (e.g., FEMA No. 4455) and enzymatic studies .
Comparative Data Table
Q & A
Q. What statistical approaches resolve contradictions in studies reporting variable efficacy of this compound linkers across cancer cell lines?
- Methodological Answer : Apply mixed-effects models to account for clustered data (e.g., multiple observations per cell line) and identify covariates (e.g., E3 ligase expression levels). Use meta-analysis tools (e.g., RevMan) to pool data from independent studies, adjusting for heterogeneity via I² statistics. Validate findings with CRISPR screens to knockout variables like ubiquitin-proteasome components .
Q. How can functional group modifications optimize the pharmacokinetics of this compound-based PROTACs?
- Methodological Answer :
- Hydrophilicity : Introduce PEG spacers or polar groups (e.g., hydroxyl) to improve solubility.
- Target engagement : Use SPR or ITC to measure binding affinity changes after modifying the terminal carboxylic acid (e.g., amidation).
- In vivo testing : Compare AUC and half-life in pharmacokinetic studies using modified vs. parent compounds. Prioritize modifications that balance cell permeability and systemic clearance .
Q. What are key considerations when transitioning from in vitro to in vivo models for this compound linker evaluation?
- Methodological Answer :
- Dosage : Calculate human-equivalent doses based on allometric scaling (body surface area).
- Toxicity : Monitor off-target effects via histopathology (e.g., liver/kidney sections) and serum biomarkers (ALT, creatinine).
- Bioanalysis : Use tandem mass spectrometry to quantify linker-drug ratios in plasma/tissue homogenates, ensuring consistency with in vitro stability data .
Methodological Frameworks
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research question formulation for this compound applications?
- Methodological Answer :
- Feasible : Assess synthetic accessibility (e.g., tert-butoxy group stability during conjugation).
- Novelty : Explore understudied applications (e.g., neurodegenerative disease PROTACs).
- Ethical : Adhere to animal welfare standards (3Rs principle) in xenograft studies.
- Relevance : Align with NIH priorities for targeted cancer therapies or protein degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
